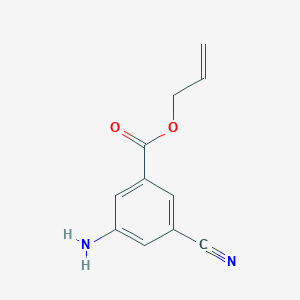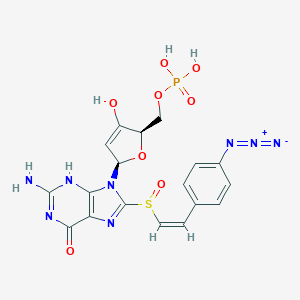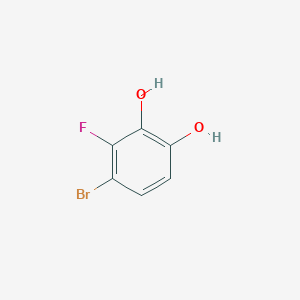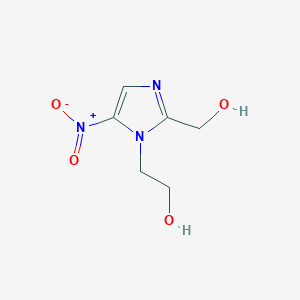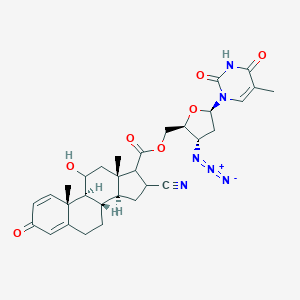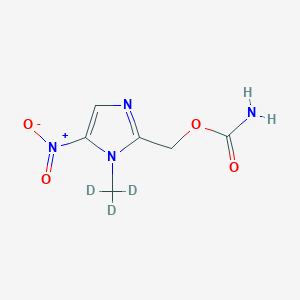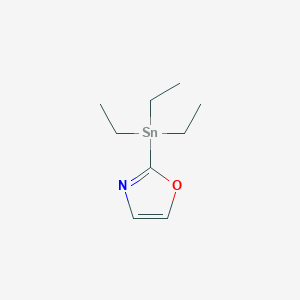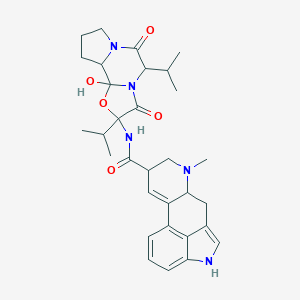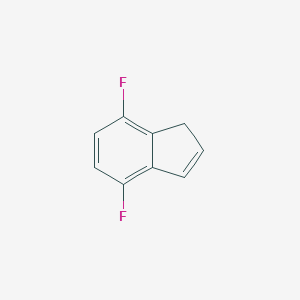
4,7-Difluoro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Difluoro-1H-indene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is an aromatic organic compound that contains two fluorine atoms in its structure. It is commonly used in the synthesis of various organic compounds and has been studied for its potential use in pharmaceuticals and other industries.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-1H-indene is not well understood, but it is believed to interact with various enzymes and proteins in the body. It has been studied for its potential use as an inhibitor of certain enzymes, including tyrosine kinases.
Biochemical and Physiological Effects:
Studies have shown that 4,7-Difluoro-1H-indene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases. It has also been studied for its potential use in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4,7-Difluoro-1H-indene in lab experiments is its unique properties, which make it an attractive compound for scientific research. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4,7-Difluoro-1H-indene. One potential direction is the synthesis of new derivatives of this compound for use in various applications. Another direction is the investigation of its potential use in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with various enzymes and proteins in the body.
Synthesis Methods
The synthesis of 4,7-Difluoro-1H-indene involves the reaction of 4,7-Dibromo-1H-indene with a fluoride source such as potassium fluoride in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura cross-coupling reaction and is a widely used method for synthesizing various organic compounds.
Scientific Research Applications
The unique properties of 4,7-Difluoro-1H-indene make it an attractive compound for scientific research. It has been studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals. It has also been investigated for its potential use in optoelectronic devices and as a building block for the synthesis of other functional materials.
properties
CAS RN |
130408-18-3 |
|---|---|
Product Name |
4,7-Difluoro-1H-indene |
Molecular Formula |
C9H6F2 |
Molecular Weight |
152.14 g/mol |
IUPAC Name |
4,7-difluoro-1H-indene |
InChI |
InChI=1S/C9H6F2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h1-2,4-5H,3H2 |
InChI Key |
LDHQXNMFGYGNJT-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C(C=CC(=C21)F)F |
Canonical SMILES |
C1C=CC2=C(C=CC(=C21)F)F |
synonyms |
1H-Indene,4,7-difluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)


